molecular formula C6H4N4O3 B13297165 5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13297165
M. Wt: 180.12 g/mol
InChI Key: PITJFEVUQXVPRF-UHFFFAOYSA-N
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Description

5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features both pyrazole and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-amino-1H-pyrazole with ethyl oxalyl chloride to form an intermediate, which is then cyclized using hydrazine hydrate to yield the desired oxadiazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, forming esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride (SOCl2) for converting the carboxylic acid to an acyl chloride, followed by reaction with amines or alcohols.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of esters, amides, or other derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology and Medicine

This compound has shown potential in medicinal chemistry as a scaffold for developing new pharmaceuticals. It exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers are exploring its use in the design of enzyme inhibitors and receptor modulators.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism by which 5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole and oxadiazole rings can participate in hydrogen bonding, π-π stacking, and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1H-pyrazol-4-yl)-1,2,4-triazole-3-carboxylic acid
  • 5-(1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-carboxylic acid
  • 5-(1H-pyrazol-4-yl)-1,2,3-triazole-4-carboxylic acid

Uniqueness

Compared to similar compounds, 5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both pyrazole and oxadiazole rings, which confer distinct electronic and steric properties. These features can enhance its reactivity and binding interactions, making it a valuable scaffold in drug design and materials science.

Properties

Molecular Formula

C6H4N4O3

Molecular Weight

180.12 g/mol

IUPAC Name

5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C6H4N4O3/c11-6(12)4-9-5(13-10-4)3-1-7-8-2-3/h1-2H,(H,7,8)(H,11,12)

InChI Key

PITJFEVUQXVPRF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

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